molecular formula C8H13NS B2491669 4-(Thiophen-2-yl)butan-1-amine CAS No. 28424-67-1

4-(Thiophen-2-yl)butan-1-amine

Cat. No. B2491669
CAS RN: 28424-67-1
M. Wt: 155.26
InChI Key: XSAIZKZMMQOHRS-UHFFFAOYSA-N
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Description

“4-(Thiophen-2-yl)butan-1-amine” is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 . It is also known as TBA. It is used for research purposes and has gained attention in the field of scientific research due to its potential implications in various fields .


Synthesis Analysis

The synthesis of “4-(Thiophen-2-yl)butan-1-amine” could be achieved through various methods. One such method involves the Buchwald–Hartwig cross-coupling reaction of bis (4′- (hexyloxy)- [1,1′-biphenyl]-4-yl)amine and 2-bromothiophene . This method circumvents the preactivation of building blocks and tolerates the presence of functional groups during polymerization .


Molecular Structure Analysis

The molecular structure of “4-(Thiophen-2-yl)butan-1-amine” is based on structures generated from information available in databases . The structure is likely to be well-defined .


Chemical Reactions Analysis

“4-(Thiophen-2-yl)butan-1-amine” can undergo various chemical reactions. For instance, it can be involved in the synthesis of optoelectronic devices through Pd-catalyzed direct arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Thiophen-2-yl)butan-1-amine” include its molecular formula (C8H13NS), molecular weight (155.26), and its potential reactivity .

Scientific Research Applications

Electrochromic Devices

4-(Thiophen-2-yl)butan-1-amine derivatives have applications in the fabrication of multicolored electrochromic devices. Yagmur, Ak, and Bayrakçeken (2013) synthesized a centrosymmetric polymer precursor, which, when copolymerized with other materials, displayed eight different colors and showed improved properties like redox stability and switching time in electrochromic devices (Yagmur, Ak, & Bayrakçeken, 2013).

Pharmacological Modulators

Compounds derived from 4-(Thiophen-2-yl)butanoic acid have been found to act as pharmacological modulators. Aiello et al. (2016) identified such compounds as Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel modulators, demonstrating their potential in therapeutic applications (Aiello et al., 2016).

Antidiabetic Potential

A study by Devine et al. (2020) explored the antidiabetic potential of 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one, demonstrating its improved solubility and maintained activity in a glucose uptake assay, suggesting its use in diabetes treatment (Devine et al., 2020).

Antinociceptive Activity

4-(Thiophen-2-yl)butan-1-amine derivatives have been studied for their antinociceptive activity. Shipilovskikh et al. (2020) synthesized new compounds with this structure and tested their effectiveness in reducing pain (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Future Directions

“4-(Thiophen-2-yl)butan-1-amine” has potential implications in various fields, including the synthesis of optoelectronic devices . Future research could explore its potential uses in other applications, such as in the development of novel antidepressants .

properties

IUPAC Name

4-thiophen-2-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAIZKZMMQOHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-2-yl)butan-1-amine

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